molecular formula C14H12FNO3S B12478954 4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide

4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide

Cat. No.: B12478954
M. Wt: 293.32 g/mol
InChI Key: MHVCMBJRFIPSEN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound with a molecular formula of C15H12FNO3S This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.

Comparison with Similar Compounds

4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-fluoro-N-(2-oxo-2-phenylethyl)benzamide: This compound lacks the sulfonamide group, which may result in different chemical and biological properties.

    4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide: This compound contains a morpholine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

4-fluoro-N-phenacylbenzenesulfonamide

InChI

InChI=1S/C14H12FNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

MHVCMBJRFIPSEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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